molecular formula C12H17N7OS B4520827 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Cat. No.: B4520827
M. Wt: 307.38 g/mol
InChI Key: FNFJEBYNJVOFPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a tetrazole ring, a cyclohexyl group, and a thiadiazole moiety, making it a versatile candidate for research in chemistry, biology, and medicine.

Scientific Research Applications

2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a probe for investigating biological pathways and interactions due to its unique structural features.

    Medicine: The compound is explored for its potential therapeutic properties, including antimicrobial, anti-inflammatory, and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes, particularly in the field of pharmaceuticals and agrochemicals.

Safety and Hazards

Tetrazoles present an extreme risk of explosion by shock, friction, fire, or other sources of ignition . They react violently with strong oxidizers . On heating or burning, it releases carbon monoxide, carbon dioxide, and harmful nitrogen oxide .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting with the preparation of the tetrazole and thiadiazole intermediates. The cyclohexyl group is introduced through a series of reactions involving cyclohexanone derivatives. The final step involves the condensation of these intermediates under controlled conditions to form the target compound. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, further enhances the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride can yield reduced forms of the compound.

    Substitution: The tetrazole and thiadiazole rings can undergo substitution reactions with halogens or other nucleophiles, resulting in modified derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, amines, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups into the molecule.

Mechanism of Action

The mechanism of action of 2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways.

Properties

IUPAC Name

2-[1-(tetrazol-1-ylmethyl)cyclohexyl]-N-(1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N7OS/c20-10(15-11-16-14-9-21-11)6-12(4-2-1-3-5-12)7-19-8-13-17-18-19/h8-9H,1-7H2,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNFJEBYNJVOFPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(CC(=O)NC2=NN=CS2)CN3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Reactant of Route 2
Reactant of Route 2
2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Reactant of Route 3
Reactant of Route 3
2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Reactant of Route 4
Reactant of Route 4
2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Reactant of Route 5
Reactant of Route 5
2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide
Reactant of Route 6
Reactant of Route 6
2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]-N-[(2E)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.